4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde
Overview
Description
The compound 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde is a complex organic molecule that likely contains multiple functional groups, including an aldehyde, ether, and benzyloxy group. While the specific papers provided do not directly discuss this compound, they do provide insights into the synthesis and properties of structurally related compounds, which can be used to infer potential characteristics and synthetic routes for the compound .
Synthesis Analysis
The synthesis of related compounds often involves multi-step organic reactions. For instance, the synthesis of 3-chloro-(4-benzyloxy)-3-benzene propylene aldehyde involves esterification, Fries rearrangement, and Vilsmeier reaction . Similarly, 4-benzyloxy-2-methoxybenzaldehyde is synthesized via O-alkylation and Vilsmeier-Hack (V-H) reaction . These methods suggest that the target compound could also be synthesized through similar pathways, potentially involving protection and deprotection steps, as well as the use of Vilsmeier-Hack reagents for the introduction of the aldehyde group.
Molecular Structure Analysis
The molecular structure of related compounds has been elucidated using techniques such as NMR and X-ray diffraction . These techniques could be applied to determine the structure of 4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde, ensuring the correct placement of substituents and the overall molecular conformation.
Chemical Reactions Analysis
Compounds with benzyloxy groups can participate in various chemical reactions. For example, selective deprotection of benzaldehyde diethyl acetals in the presence of alkoxysilyl groups has been reported, which could be relevant for the manipulation of the benzyloxy moiety in the target compound . Additionally, the presence of an aldehyde group could allow for further functionalization through reactions such as aldol coupling .
Physical and Chemical Properties Analysis
The physical properties such as melting points and purity of synthesized compounds are often characterized to confirm their identity . The chemical properties, including reactivity and stability, can be inferred from related compounds. For instance, the reactivity of the aldehyde group in benzaldehyde derivatives towards nucleophiles and the stability of the ether linkages in the presence of acids and bases are important considerations .
Scientific Research Applications
- Field : Pharmacology
- Application : The compound has been used in the discovery and structural optimization of RORc inverse agonists .
- Methods : The compound was synthesized and its interaction with RORc was detected at the molecular level using AlphaScreen assay. The compounds were further examined in 293T cells transfected with RORc and luciferase reporter gene .
- Results : The compound was identified as a potent RORc inverse agonist. Its IC50 values were 2.39 μmol/L in AlphaScreen assay, and 0.82 μmol/L in inhibition of the cell-based luciferase reporter activity .
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- Application : The compound is used in the production of plastics, adhesives, and coatings due to its ability to improve these materials’ thermal stability and flame resistance .
- Methods : The compound is incorporated into the materials during the manufacturing process. The exact methods and parameters would depend on the specific type of material being produced .
- Results : The addition of the compound results in materials with improved thermal stability and flame resistance .
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- Application : The compound has potential biological activities, including anti-tumor and anti-inflammatory effects .
- Methods : The compound can be used in in vitro and in vivo experiments to study its biological activities. The exact methods and parameters would depend on the specific type of experiment being conducted .
- Results : Preliminary studies have suggested that the compound may have anti-tumor and anti-inflammatory effects .
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- Application : The compound is used in the synthesis of spirodiketopiperazine derivatives .
- Methods : The compound is used as a starting material in the synthesis process. The exact methods and parameters would depend on the specific type of derivative being synthesized .
- Results : The synthesis results in spirodiketopiperazine derivatives .
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- Application : The compound plays an essential role in halogen exchange reactions .
- Methods : The compound is used in reactions where a halogen atom is exchanged with another halogen atom. The exact methods and parameters would depend on the specific type of reaction being conducted .
- Results : The halogen exchange reaction results in a new compound with a different halogen atom .
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- Application : The compound is used in bulk manufacturing of various products .
- Methods : The compound is incorporated into the manufacturing process. The exact methods and parameters would depend on the specific type of product being manufactured .
- Results : The addition of the compound results in products with specific properties .
Safety And Hazards
The safety information available indicates that this compound may cause skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335). Precautionary measures include wearing protective gloves/protective clothing/eye protection/face protection (P280), avoiding breathing dust/fume/gas/mist/vapors/spray (P261), and washing thoroughly after handling (P271) .
properties
IUPAC Name |
4-[3-(4-phenylmethoxyphenoxy)propoxy]benzaldehyde | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H22O4/c24-17-19-7-9-21(10-8-19)25-15-4-16-26-22-11-13-23(14-12-22)27-18-20-5-2-1-3-6-20/h1-3,5-14,17H,4,15-16,18H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FSAGYYQRBXWNLI-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)COC2=CC=C(C=C2)OCCCOC3=CC=C(C=C3)C=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H22O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80594795 | |
Record name | 4-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
362.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-(3-(4-(Benzyloxy)phenoxy)propoxy)benzaldehyde | |
CAS RN |
937602-07-8 | |
Record name | 4-[3-[4-(Phenylmethoxy)phenoxy]propoxy]benzaldehyde | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=937602-07-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 4-{3-[4-(Benzyloxy)phenoxy]propoxy}benzaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID80594795 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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